Fmoc-NH-PEG12-CH2COOH

Overview

Description

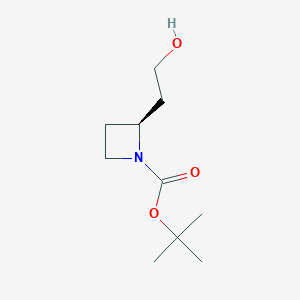

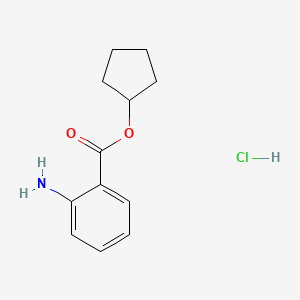

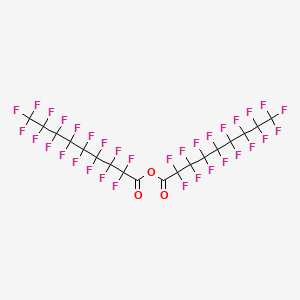

Fmoc-NH-PEG12-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Molecular Structure Analysis

The molecular structure of this compound consists of an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

This compound has a molecular weight of 826.0 . It is a hydrophilic compound due to the PEG spacer, which increases its solubility in aqueous media .Scientific Research Applications

1. Solid-Phase Synthesis of Pegylated Peptides

Fmoc-NH-PEG12-CH2COOH is extensively used in the solid-phase synthesis of pegylated peptides. It enables site-specific pegylation at the NH2-terminus, side-chain positions, or the COOH-terminus using solid-phase Fmoc/tBu methodologies. This approach is crucial for creating specific peptide structures with enhanced stability and bioactivity, as demonstrated in the study of pegylated peptides derived from interleukin-2 (Lu & Felix, 2009).

2. Synthesis of Large Peptide Thioesters

The compound is instrumental in the synthesis of large peptide thioesters and functional SUMO-1 peptide conjugates. By utilizing a PEG-based resin, it facilitates the creation of complex peptide structures, showcasing its crucial role in peptide synthesis and potential drug development (Boll et al., 2014).

3. Development of Nanocarriers

This compound contributes significantly to the development of nanocarriers for drug delivery. For example, PEG-Fmoc conjugates have been employed as carriers for paclitaxel, highlighting their high loading capacity, formulation stability, and low systemic toxicity. This application underscores the potential of this compound in creating effective drug delivery systems (Zhang et al., 2014).

4. Peptide Synthesis and Bioorganic Chemistry

The compound also plays a pivotal role in the advancement of Fmoc solid phase peptide synthesis methodology. It allows for a wide range of conditions and has led to significant achievements in the synthesis of biologically active peptides and small proteins, underscoring its vital role in peptide synthesis and bioorganic chemistry (Fields & Noble, 2009).

Mechanism of Action

Target of Action

Fmoc-NH-PEG12-CH2COOH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC . The specific target protein depends on the other ligand that is attached to the linker .

Mode of Action

PROTACs, like this compound, contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC brings the target protein and the E3 ligase into close proximity, which leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By exploiting this system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the specific protein being targeted .

Action Environment

The action of this compound, like other PROTACs, takes place intracellularly

Safety and Hazards

In case of skin contact with Fmoc-NH-PEG12-CH2COOH, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes . Seek medical attention .

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H63NO16/c43-40(44)34-57-32-31-56-30-29-55-28-27-54-26-25-53-24-23-52-22-21-51-20-19-50-18-17-49-16-15-48-14-13-47-12-11-46-10-9-42-41(45)58-33-39-37-7-3-1-5-35(37)36-6-2-4-8-38(36)39/h1-8,39H,9-34H2,(H,42,45)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIUMHBWFVGVKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H63NO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Methoxybenzoyl)amino]hexanoic acid](/img/structure/B3117894.png)

![Methyl 2-[(tert-butyldimethylsilyl)oxy]-3-methylbutanoate](/img/structure/B3117911.png)

![3-bromo-5-[[1-(tert-butoxycarbonyl)-2(R)-pyrrolidinyl]methoxy]pyridine](/img/structure/B3117913.png)